

# The[1][1]-Sigmatropic Rearrangement in Allyl Vinyl Ethers: A Technical Guide

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The Claisen rearrangement, a cornerstone of modern organic synthesis, is a powerful[1][1]-sigmatropic rearrangement of **allyl vinyl ethers** to produce  $\gamma,\delta$ -unsaturated carbonyl compounds. This intramolecular process, first described by Rainer Ludwig Claisen in 1912, proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[2][3] Its high degree of stereoselectivity makes it an invaluable tool for the construction of complex molecules with defined stereochemistry, particularly in the fields of natural product synthesis and drug development.[2][3] This technical guide provides an in-depth overview of the core principles of the Claisen rearrangement, including detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of key mechanistic and procedural concepts.

## Core Concepts and Mechanism

The fundamental transformation in the Claisen rearrangement involves the concerted breaking of a carbon-oxygen bond and the formation of a new carbon-carbon bond.[4] The reaction is thermally driven and proceeds preferentially through a chair-like transition state, which minimizes steric interactions and dictates the stereochemical outcome of the product.[2][5] The rearrangement is generally irreversible due to the formation of a thermodynamically stable carbonyl group.[2]

Several variations of the Claisen rearrangement have been developed to enhance its utility and expand its substrate scope. These include the aromatic Claisen rearrangement of allyl aryl ethers and catalyzed versions that employ Lewis acids or transition metals to facilitate the

reaction under milder conditions.[6][7][8] Lewis acids can be broadly categorized into hard Lewis acids that coordinate to the ether oxygen and soft Lewis acids that interact with the  $\pi$ -bonds.[8] Catalysis allows for lower reaction temperatures and can influence both the rate and selectivity of the rearrangement.[2]

Caption: General mechanism of the[1][1]-sigmatropic Claisen rearrangement.

## Quantitative Data Summary

The efficiency and selectivity of the Claisen rearrangement are influenced by factors such as substrate structure, solvent, temperature, and the presence of catalysts. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction outcomes under different conditions.

### Table 1: Thermal Claisen Rearrangement of Substituted Allyl Aryl Ethers

| Entry | Substrate<br>(Allyl Aryl<br>Ether)      | Temperat<br>ure (°C) | Solvent                    | Yield (%) | Regioiso<br>meric<br>Ratio<br>(ortho:pa<br>ra)           | Referenc<br>e       |
|-------|---|----------------------|----------------------------|-----------|--|---------------------|
| 1     | Allyl phenyl<br>ether                   | 200                  | N,N-<br>Diethylanili<br>ne | 85        | >99:1  | <a href="#">[9]</a> |
| 2     | 1-Allyloxy-<br>4-<br>methoxybe<br>nzene | 200                  | DMSO                       | ~90       | >99:1  | <a href="#">[4]</a> |
| 3     | 1-Allyloxy-<br>4-<br>methoxybe<br>nzene | 200                  | None                       | ~92       | >99:1 (with<br>~6% 4-<br>methoxyph<br>enol<br>byproduct) | <a href="#">[4]</a> |
| 4     | 8-<br>Allyloxyphe<br>nanthridine        | 220                  | N,N-<br>Diethylanili<br>ne | 92        | >99:1  | <a href="#">[9]</a> |

**Table 2: Lewis Acid-Catalyzed Claisen Rearrangement**

| Entry | Substrate                                       | Catalyst (mol%)                         | Solvent                         | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference           |
|-------|---|---|---------------------------------|------------------|----------|-----------|---------------------------------|---------------------|
| 1     | (E)-Crotyl morpholine + Propionyl chloride      | Yb(OTf) <sub>3</sub> (10)               | CH <sub>2</sub> Cl <sub>2</sub> | 25               | 12       | 78        | >99:1                           | <a href="#">[1]</a> |
| 2     | (E)-Crotyl morpholine + Propionyl chloride      | AlCl <sub>3</sub> (10)                  | CH <sub>2</sub> Cl <sub>2</sub> | 25               | 12       | 81        | >99:1                           | <a href="#">[1]</a> |
| 3     | (E)-Crotyl morpholine + Propionyl chloride      | TiCl <sub>4</sub> ·THF <sub>2</sub> (5) | CH <sub>2</sub> Cl <sub>2</sub> | 25               | 12       | 92        | >99:1                           | <a href="#">[1]</a> |
| 4     | 2-Alkoxy carbonyl-substituted allyl vinyl ether | --<br>INVALID-LINK-<br>-2 (10)          | CH <sub>2</sub> Cl <sub>2</sub> | 25               | 96       | 95        | -                               | <a href="#">[6]</a> |

## Table 3: Enantioselective Claisen Rearrangement

| Entry | Substrate   | Catalyst (mol%)              | Solvent                         | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|-------|---|------------------------------|---------------------------------|------------------|----------|-----------|-----------------------------|-----------|
| 1     | Ester-substituted <b>allyl vinyl ether</b>            | Chiral Guanidinium Ion (10)  | C <sub>6</sub> D <sub>6</sub>   | 25               | 24       | 85        | 82                          | [1]       |
| 2     | 2-Alkoxycarbonyl-substituted <b>allyl vinyl ether</b> | --INVALID-LINK--2 (10)       | CH <sub>2</sub> Cl <sub>2</sub> | 25               | 72       | 98        | 99                          | [6]       |
| 3     | Difluorovinyl allyl ether                             | Chiral Boron Lewis Acid      | -                               | -                | -        | up to 86  |                             | [7]       |
| 4     | Allyl 2-naphthyl ether                                | $\pi$ -Cu(II) complex (5-10) | CHCl <sub>3</sub>               | -                | -        | up to 92  |                             | [10]      |

## Experimental Protocols

This section provides detailed methodologies for key experimental variations of the Claisen rearrangement, offering a practical guide for laboratory implementation.

### Protocol 1: Thermal Claisen Rearrangement of Allyl Phenyl Ether

**Objective:** To synthesize 2-allylphenol via the thermal Claisen rearrangement of allyl phenyl ether.

**Procedure:**

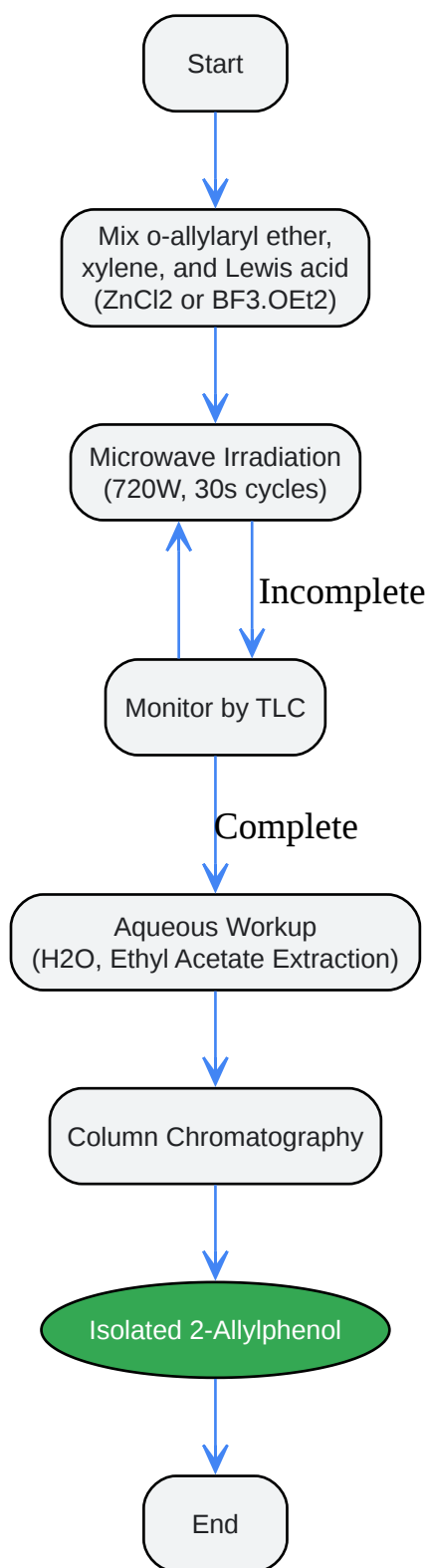
- A solution of allyl phenyl ether (1.0 g, 7.45 mmol) in N,N-diethylaniline (10 mL) is placed in a sealed tube.
- The tube is heated in an oil bath at 200 °C for 6 hours.
- After cooling to room temperature, the reaction mixture is diluted with diethyl ether (50 mL) and washed successively with 1 M HCl (3 x 20 mL), saturated aqueous NaHCO<sub>3</sub> (20 mL), and brine (20 mL).
- The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-allylphenol.

## Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers

Objective: To synthesize 2-allylphenols from o-allylaryl ethers using microwave irradiation and a Lewis acid catalyst.[\[11\]](#)

Procedure:

- In a 100 mL borosilicate flask, the o-allylaryl ether (12.5 mmol) is dissolved in a minimal amount of xylene.
- Fused  $\text{ZnCl}_2$  (44.7 mmol) or  $\text{BF}_3 \cdot \text{OEt}_2$  (17.5 mmol) is added to the solution.[\[11\]](#)
- The flask is fitted with a loose-topped funnel and placed in a microwave reactor.
- The reaction mixture is irradiated at 720W in 30-second cycles until the reaction is complete, as monitored by TLC (typically 5-8 minutes).[\[11\]](#)
- After cooling, the mixture is poured into water (80 mL) and extracted with ethyl acetate (3 x 30 mL).[\[11\]](#)
- The combined organic extracts are washed with brine (30 mL), dried over anhydrous  $\text{MgSO}_4$ , and concentrated.[\[11\]](#)
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 10:1) to yield the 2-allylphenol.[\[11\]](#)



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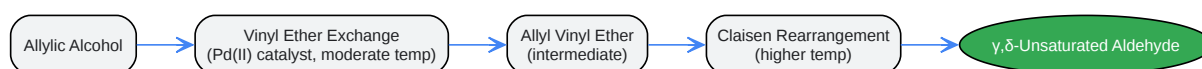
Caption: Workflow for microwave-assisted Claisen rearrangement.

## Protocol 3: Palladium-Catalyzed Tandem Vinyl Ether Exchange-Claisen Rearrangement

Objective: To synthesize  $\gamma,\delta$ -unsaturated aldehydes from allylic alcohols via a one-pot vinyl ether formation and Claisen rearrangement.[12][13]

Procedure:

- To a solution of the allylic alcohol in a suitable solvent, add a palladium(II)-phenanthroline complex catalyst.[12]
- Add a vinylating agent, such as triethyleneglycol divinyl ether.[12]
- Heat the reaction mixture at a moderate temperature to facilitate the initial vinyl ether exchange.
- Increase the temperature to induce the in-situ Claisen rearrangement of the formed **allyl vinyl ether**.
- Upon completion, the reaction is cooled and subjected to a standard aqueous workup.
- The resulting  $\gamma,\delta$ -unsaturated aldehyde is purified by chromatography.



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Caption: Logical flow of the tandem vinylation-Claisen rearrangement.

## Conclusion

The [1,5]-sigmatropic rearrangement of **allyl vinyl ethers** remains a highly relevant and versatile transformation in organic chemistry. Its ability to stereoselectively form carbon-carbon bonds has cemented its place in the synthetic chemist's toolbox. The ongoing development of catalytic and enantioselective variants continues to expand the horizons of this classic reaction, enabling the efficient synthesis of increasingly complex and valuable molecules for a wide



range of applications, from pharmaceuticals to materials science. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals seeking to leverage the power of the Claisen rearrangement in their work.

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